![molecular formula C7H8O3 B1595373 4-Oxocyclopent-2-en-1-yl acetate CAS No. 768-48-9](/img/structure/B1595373.png)
4-Oxocyclopent-2-en-1-yl acetate
Overview
Description
“4-Oxocyclopent-2-en-1-yl acetate” is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It is also known by its CAS Number: 59995-48-1 . The compound appears as a white to yellow liquid .
Synthesis Analysis
The synthesis of “4-Oxocyclopent-2-en-1-yl acetate” involves several stages. One method involves the formation of a Michael adduct with thiophenol at the terminal double bond, Luche reduction of the keto group, alkaline hydrolysis of the ester function, and alkylation of the acid with propargyl bromide to obtain carboxy-protected cyclopentenol . The compound is then converted into ketosulfone by oxidation with the Dess–Martin reagent and then by treatment with 30% hydrogen peroxide .Physical And Chemical Properties Analysis
“4-Oxocyclopent-2-en-1-yl acetate” is a white to yellow liquid . It should be stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications
Synthesis and Antiviral Evaluation
4-Oxocyclopent-2-en-1-yl acetate has been used in the synthesis of nucleoside analogues with pyrimidine and purine heterobases. This process, based on nucleophilic substitution, led to compounds showing significant antiviral activity, including effectiveness against human papilloma virus (HPV) (Mantione et al., 2016).
Photoinduced Chemical Reactions
A study explored the UV irradiation of 3-oxocyclopent-1-enyl acetate with acetylene, leading to various products including 2,3-dihydro-1H-inden-1-one and other rearranged compounds. This research demonstrates its potential in complex chemical synthesis and reaction dynamics (Cavazza et al., 1988).
Development of Biobased Polymers
4-Oxocyclopent-2-en-1-yl acetate was key in developing biobased polymers with potential UV curing capabilities. This involved reversible addition-fragmentation chain transfer (RAFT) polymerization to yield polymers with pendent cyclopentenone units (Stouten et al., 2020).
Understanding Advanced Reaction Products
Research on 4-oxo-2-nonenal (ONE) reacting with cysteine residues of proteins utilized 4-oxocyclopent-2-en-1-yl acetate to understand advanced reaction products. This study provided insight into the sulfhydryl modification by ONE and identified novel ONE-cysteine adducts (Shimozu et al., 2009).
Antitumor Models and Prostaglandin Analogues
A study developed simple antitumor model compounds for cross-conjugated cyclopentenone prostaglandins. Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate was used, showing similarities to J-type prostaglandins in cytotoxicity (Vostrikov et al., 2019).
Safety And Hazards
The safety information for “4-Oxocyclopent-2-en-1-yl acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Relevant Papers Several papers were found related to “4-Oxocyclopent-2-en-1-yl acetate”. One paper describes the synthesis of propargyl (±)-(5-methylidene-4-oxopent-2-en-1-yl)acetate from a methoxycarbonyl precursor . Another paper discusses the use of a similar compound, methyl (S)- (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, in the synthesis of exomethylidenecyclopentenone core of cyclopentenone prostaglandins . A third paper discusses the UV-Curable Biobased Polyacrylates Based on a Multifunctional Monomer Derived from Furfural .
properties
IUPAC Name |
(4-oxocyclopent-2-en-1-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCKAQVPQJWLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321812 | |
Record name | 4-Oxocyclopent-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclopent-2-en-1-yl acetate | |
CAS RN |
768-48-9 | |
Record name | NSC382124 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxocyclopent-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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